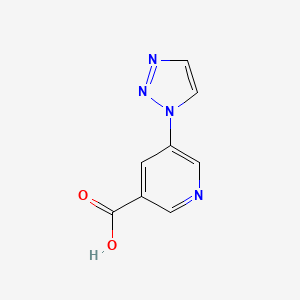

Acide 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylique

Vue d'ensemble

Description

5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is a compound that belongs to the class of 1H-1,2,3-triazole analogs . These analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . They have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Synthesis Analysis

The synthesis of these triazole analogs was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Molecular Structure Analysis

The structures of these compounds were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis

The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .Mécanisme D'action

Target of Action

The primary target of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations.

Mode of Action

5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid acts as a selective inhibitor of SIRT3 . It interacts with SIRT3, inhibiting its activity. The IC50 values for SIRT1, SIRT2, SIRT3 are 88 nM, 92 nM, 16 nM respectively , indicating a higher selectivity towards SIRT3.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize. However, one limitation is that it is not very soluble in water, which may make it difficult to use in certain experiments.

Orientations Futures

There are many future directions for the research of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid. One area of research could be the development of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid derivatives that are more soluble in water, which would make them more useful in certain experiments. Another area of research could be the development of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid-based drugs for the treatment of cancer and Alzheimer's disease. Additionally, more research could be done to elucidate the mechanism of action of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid and its effects on various enzymes and proteins.

Méthodes De Synthèse

The synthesis of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid can be achieved using various methods. One of the most common methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an alkyne and an azide in the presence of copper (I) catalyst to form a triazole ring. The pyridine ring is then added to the triazole ring using a Suzuki-Miyaura cross-coupling reaction.

Applications De Recherche Scientifique

Découverte de médicaments et chimie médicinale

Les 1,2,3-triazoles ont suscité un intérêt considérable dans la découverte de médicaments en raison de leurs activités biologiques diverses. L'échafaudage de l'acide 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylique peut servir de bloc de construction précieux pour la conception de nouveaux médicaments. Les chercheurs ont exploré son potentiel comme anticonvulsivant, antibiotique et agent anticancéreux . En modifiant les substituants sur le cycle triazole, les scientifiques peuvent affiner ses propriétés pharmacologiques.

Chimie click et bioconjugaison

Le motif 1,2,3-triazole est une pierre angulaire de la chimie click - une approche synthétique puissante pour des réactions chimiques rapides et efficaces. Les chercheurs utilisent cette stratégie pour lier des biomolécules, telles que des protéines ou des acides nucléiques, à d'autres entités fonctionnelles. L'acide 5-(triazol-1-yl)pyridine-3-carboxylique peut participer à des réactions click, permettant la bioconjugaison et la création de sondes bioactives .

Chimie supramoléculaire et science des matériaux

La chimie supramoléculaire exploite les interactions non covalentes pour créer des assemblages fonctionnels. La capacité du motif 1,2,3-triazole à s'engager dans des liaisons hydrogène et des empilements π-π le rend utile pour construire des architectures supramoléculaires. Les chercheurs ont incorporé des dérivés de l'this compound dans des structures métallo-organiques (MOF) et des polymères de coordination présentant des propriétés intéressantes .

Imagerie fluorescente et capteurs

Les sondes fluorescentes basées sur les 1,2,3-triazoles trouvent des applications en imagerie cellulaire et en biosensoriqie. L'échafaudage de l'acide 5-(triazol-1-yl)pyridine-3-carboxylique peut être fonctionnalisé avec des fluorophores, permettant la visualisation de processus cellulaires spécifiques ou d'analytes. Les chercheurs ont exploré son utilisation dans la détection d'ions métalliques, de variations de pH et d'activité enzymatique .

Chimie des polymères et conception de matériaux

Les polymères fonctionnels incorporent souvent des unités 1,2,3-triazole pour leur stabilité et leur polyvalence. L'this compound peut servir de monomère dans les réactions de polymérisation. Ces polymères trouvent des applications dans la délivrance de médicaments, les revêtements et les matériaux aux propriétés adaptées .

Organocatalyse et méthodologie synthétique

Les chercheurs ont développé des voies synthétiques efficaces pour accéder aux 1,2,3-triazoles. Notamment, des réactions catalysées par la L-proline et des réactions organocatalytiques d'énamine-azide ont été utilisées pour construire ces hétérocycles. L'acide 5-(triazol-1-yl)pyridine-3-carboxylique peut être synthétisé en utilisant ces méthodologies .

Analyse Biochimique

Cellular Effects

Some triazole compounds have been reported to exhibit antiproliferative effects . For instance, an antiproliferative effect was observed for certain compounds featuring the presence of a 1,2,3-triazole ring linked to an isoxazolidine system . The growth inhibitory effect reached 50% in HepG2 and HT-29 cells and increased up to 56% in the SH-SY5Y cell line after 72 h of incubation at a 100 µM concentration .

Molecular Mechanism

Triazole derivatives usually show an antifungal molecular mechanism of action based on inhibition of the cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51) .

Temporal Effects in Laboratory Settings

Some triazole compounds have been reported to exhibit solid-like appearance and rheological properties as a result of the immobilization of the liquid phase in the interstices of an entangled self-assembled solid matrix .

Dosage Effects in Animal Models

Some triazole compounds have been reported to exhibit antinociceptive effects in animal models .

Metabolic Pathways

A novel series of C-nucleosides, featuring the presence of a 1,2,3-triazole ring linked to an isoxazolidine system, has been designed as mimetics of the pyrimidine nucleobases .

Transport and Distribution

1h-1,2,3-triazole, like all triazoles, is highly soluble in water .

Subcellular Localization

Some triazole compounds have been reported to form hydrogels upon sonication .

Propriétés

IUPAC Name |

5-(triazol-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-3-7(5-9-4-6)12-2-1-10-11-12/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPDNQMQMIOGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)C2=CN=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1784571-75-0 | |

| Record name | 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Oxan-4-yl)-2-oxoethyl] benzoate](/img/structure/B2468132.png)

![5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2468136.png)

![2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2468141.png)

![N~6~-benzyl-N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2468147.png)

![N,N-diethyl-3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2468153.png)